

Spectroscopic Profile of Diethyl 2-(2-cyanoethyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethyl 2-(2-cyanoethyl)malonate**

Cat. No.: **B094137**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2-(2-cyanoethyl)malonate**, a key intermediate in various synthetic pathways. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure

Caption: Chemical structure of **Diethyl 2-(2-cyanoethyl)malonate**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Diethyl 2-(2-cyanoethyl)malonate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.20	Quartet	4H	-OCH ₂ CH ₃
3.60	Triplet	1H	-CH(CH ₂ CN)
2.55	Triplet	2H	-CH ₂ CN
2.25	Quartet	2H	-CH ₂ CH ₂ CN
1.28	Triplet	6H	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
167.9	C=O
118.5	CN
62.1	-OCH ₂ CH ₃
48.9	-CH(CH ₂ CN)
29.8	-CH ₂ CH ₂ CN
16.2	-CH ₂ CN
14.0	-OCH ₂ CH ₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2984	C-H stretch (alkane)
2251	C≡N stretch (nitrile)
1736	C=O stretch (ester)
1258	C-O stretch (ester)
1180	C-O stretch (ester)
1028	C-C stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
213	[M] ⁺ (Molecular Ion)
168	[M - OCH ₂ CH ₃] ⁺
140	[M - COOCH ₂ CH ₃] ⁺
113	[M - 2x COOCH ₂ CH ₃] ⁺
54	[CH ₂ CH ₂ CN] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **Diethyl 2-(2-cyanoethyl)malonate** was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Receiver Gain: Adjusted automatically
- Acquisition Time: 3.99 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8223.7 Hz
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Receiver Gain: Adjusted automatically
- Acquisition Time: 1.31 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 24038.5 Hz
- Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were processed using Bruker TopSpin software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **Diethyl 2-(2-cyanoethyl)malonate** was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

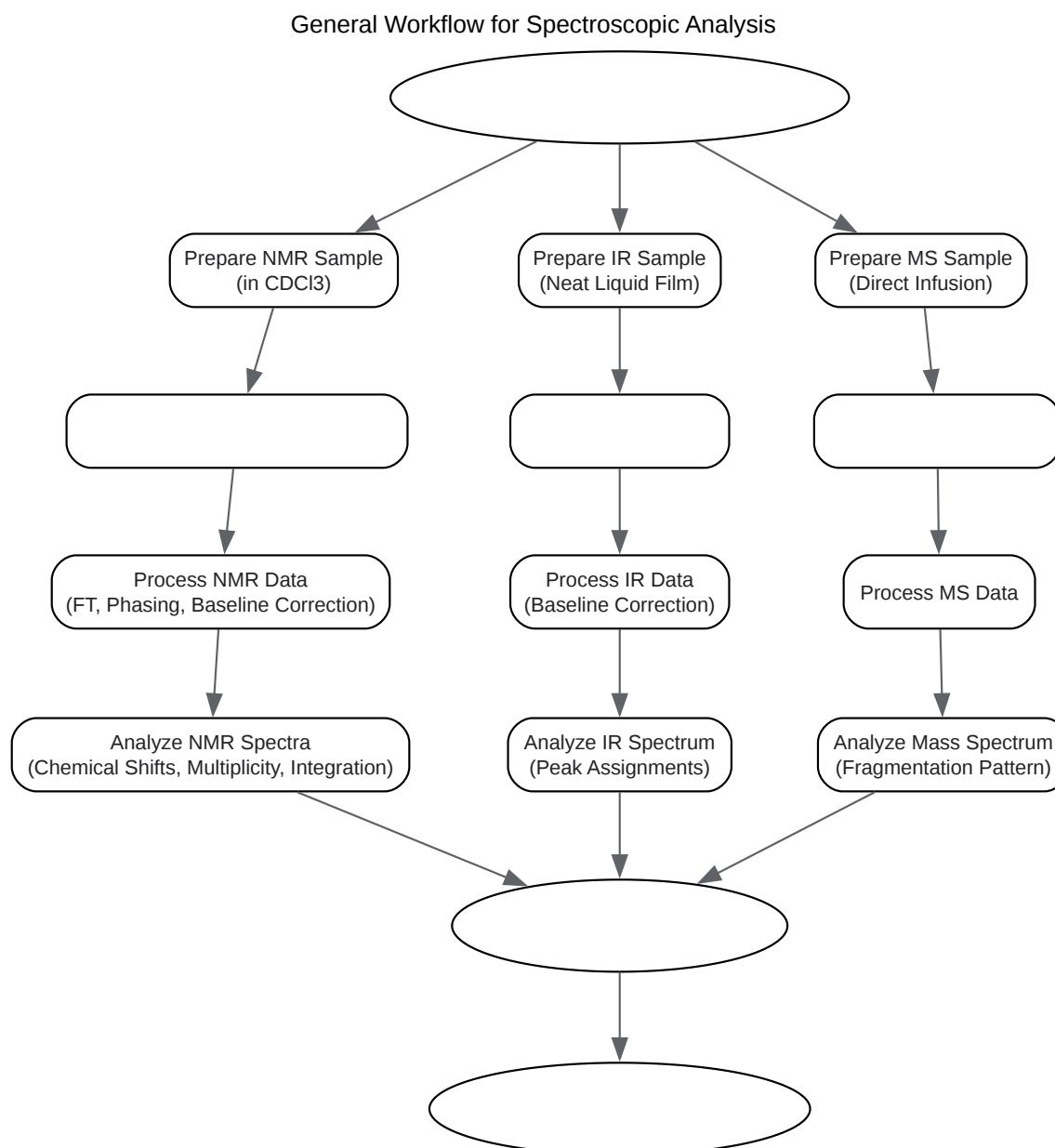
Acquisition Parameters:

- Scan Range: 4000 - 400 cm^{-1}
- Number of Scans: 16
- Resolution: 4 cm^{-1}
- Mode: Transmittance

Data Processing: The spectrum was baseline corrected and the peaks were identified and labeled using the spectrometer's software.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 $\mu\text{L}/\text{min}$.


Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 40 - 300
- Scan Rate: 1000 amu/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2-(2-cyanoethyl)malonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094137#spectroscopic-data-for-diethyl-2-2-cyanoethyl-malonate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com